molecular formula C10H11NO2 B11914585 2-Ethyl-6-hydroxyisoindolin-1-one

2-Ethyl-6-hydroxyisoindolin-1-one

Cat. No.: B11914585
M. Wt: 177.20 g/mol
InChI Key: DUHAMERVAOYUJZ-UHFFFAOYSA-N
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Description

2-Ethyl-6-hydroxyisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family This compound is characterized by a fused ring system containing a nitrogen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-hydroxyisoindolin-1-one can be achieved through various methods. One common approach involves the selective addition of organometallic reagents to phthalimides, followed by reduction. For example, the reaction of 2-alkynylbenzoic acids with primary amines can lead to the formation of hydroxyisoindolinones under specific conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using efficient and cost-effective methods. Ultrasonic-assisted synthesis has been reported as a practical approach, offering high efficiency and yields. This method can be performed on a multigram scale and extended to access other isoindolinone derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-hydroxyisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents (e.g., RMgX, RLi), palladium or rhodium catalysts for oxidative C–H activation, and reducing agents like sodium borohydride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of phthalimides can yield various hydroxyisoindolinone derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethyl-6-hydroxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrogen atom in the ring system play crucial roles in its biological activity. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-6-hydroxyisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential therapeutic benefits make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-ethyl-6-hydroxy-3H-isoindol-1-one

InChI

InChI=1S/C10H11NO2/c1-2-11-6-7-3-4-8(12)5-9(7)10(11)13/h3-5,12H,2,6H2,1H3

InChI Key

DUHAMERVAOYUJZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C1=O)C=C(C=C2)O

Origin of Product

United States

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